molecular formula C14H13BrN2O4 B3010247 (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 478064-35-6

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3010247
CAS No.: 478064-35-6
M. Wt: 353.172
InChI Key: OVDJUOHVBGJAJZ-DHZHZOJOSA-N
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Description

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C14H13BrN2O4 and its molecular weight is 353.172. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Uses

Pyrimidine compounds, including derivatives like 5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, play a crucial role in the synthesis of various pharmaceutical and chemical compounds. They are considered key intermediates in creating a range of active compounds. For instance, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, a compound closely related to our subject, has been reported to be an important intermediate for synthesizing these active compounds in the pharmaceutical field, demonstrating its significance in drug development and chemical research (Hou et al., 2016).

Antiviral Activity

Derivatives of pyrimidine, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown potential in antiviral applications. These compounds have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential in managing viral infections, including HIV (Hocková et al., 2003).

Cardiovascular and Antihypertensive Applications

Pyrimidine derivatives are noted for their activity in cardiovascular diseases. They are known to exhibit L-type calcium channel blockade, making them effective in managing cardiovascular conditions, epilepsy, and inflammatory disorders. Specific compounds like 5-(3-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione have been investigated for their potential as antihypertensive agents due to their effects on calcium channels (Irshad et al., 2022).

Antimicrobial and Antifungal Potential

Some pyrimidine derivatives have been studied for their antimicrobial and antifungal properties. The synthesis of new dihydropyrimidine derivatives has revealed that these compounds can exhibit good antibacterial and antifungal activity, making them promising candidates for new antimicrobial drugs (Al-Juboori, 2020).

Organic Phosphors

Organic phosphors based on pyrimidine derivatives have been synthesized, demonstrating broad photoluminescence emission spectra. These phosphors show potential applications in materials science, particularly in the field of luminescent materials (Kumar et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDJUOHVBGJAJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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